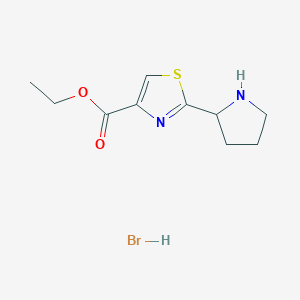
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.Applications De Recherche Scientifique
- Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Pyrimidine derivatives, which can be synthesized from pyrrolidine derivatives, are known to exhibit anti-fibrotic activities .
- These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Drug Discovery
Anti-Fibrosis Activity
Synthesis of 3-Iodopyrroles
- Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
- These compounds have been reported in the literature from 2015 to date .
- They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
- Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
- These compounds have been described in the literature from 2015 to date .
- They have shown target selectivity in bioactive molecules .
Pyrrolizines
Pyrrolidine-2-one and Pyrrolidine-2,5-diones
Prolinol Derivatives
- Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
- These compounds have been reported in the literature from 2015 to date .
- They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
- Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
- These compounds have been described in the literature from 2015 to date .
- They have shown target selectivity in bioactive molecules .
Pyrrolizines
Pyrrolidine-2-one and Pyrrolidine-2,5-diones
Prolinol Derivatives
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



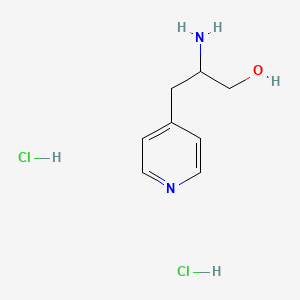
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
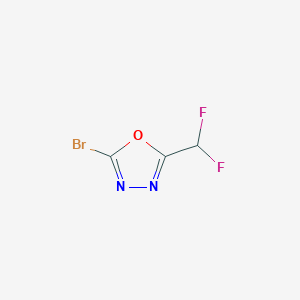
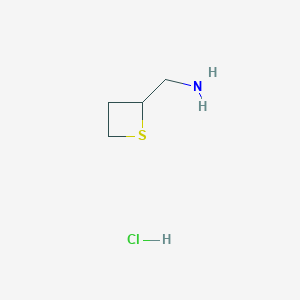
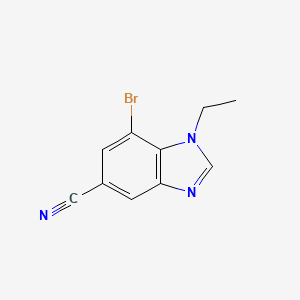
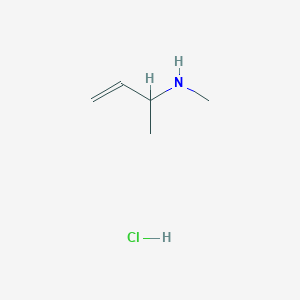
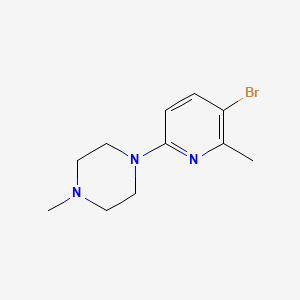
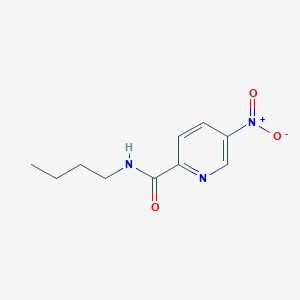
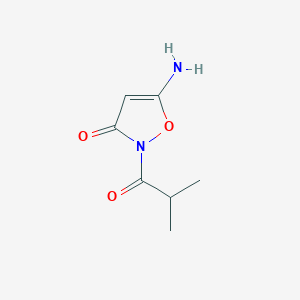
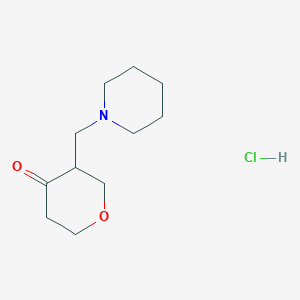
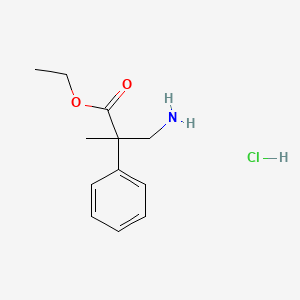
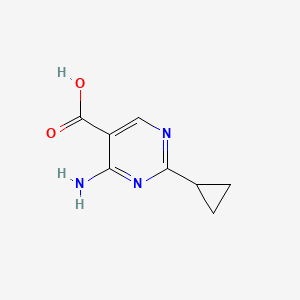
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)